molecular formula C10H10O3 B104580 4-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 14697-49-5

4-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No. B104580
CAS RN: 14697-49-5
M. Wt: 178.18 g/mol
InChI Key: VAKABUBSGYOQIM-UHFFFAOYSA-N
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Patent
US04788280

Procedure details

A 250 ml. three neck flask was equipped with magnetic stir bar, reflux condenser, addition funnel and nitrogen inlet. Dry nitrogen was swept through the apparatus while it was heated with a heat gun. After the apparatus was cooled, 5.95 g. of a 60% oil dispersion of sodium hydride (0.149 mole) was added and triturated three times with 25 ml. of petroleum ether to remove the oil. A solution of 36.6 g. (0.3 mole) 4-hydroxybenzaldehyde in 100 ml. of tetrahydrofuran was added dropwise to the sodium hydride over 30 mins. When the addition was complete, 1.1 g. (0.0003 mole) tert-butyl ammonium iodide was added along with 30.7 g. (0.33 mole) epichlorohydrin. The reaction mixture was refluxed overnight, cooled, filtered, and the solvent removed under vacuum. Excess epichlorohydrin was removed by azeotropic distillation using a ten fold excess of toluene. Yield was 40% of 4-glycidoxy benzaldehyde.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.149 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.0003 mol
Type
reactant
Reaction Step Three
Quantity
0.33 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[I-].C([NH3+])(C)(C)C.[CH2:18]([CH:20]1[O:22][CH2:21]1)Cl>O1CCCC1>[CH2:18]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)[CH:20]1[O:22][CH2:21]1 |f:0.1,3.4|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.149 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0.0003 mol
Type
reactant
Smiles
[I-].C(C)(C)(C)[NH3+]
Step Four
Name
Quantity
0.33 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three neck flask was equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
was heated with a heat gun
TEMPERATURE
Type
TEMPERATURE
Details
After the apparatus was cooled
CUSTOM
Type
CUSTOM
Details
triturated three times with 25 ml
CUSTOM
Type
CUSTOM
Details
of petroleum ether to remove the oil
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
Excess epichlorohydrin was removed by azeotropic distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.